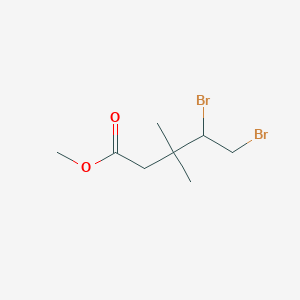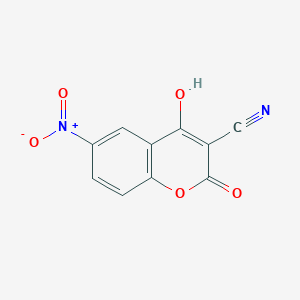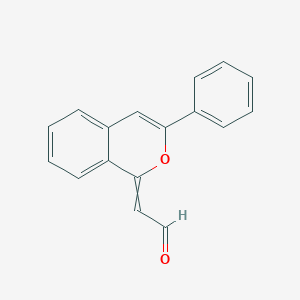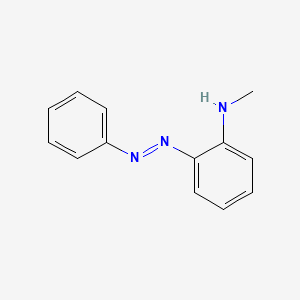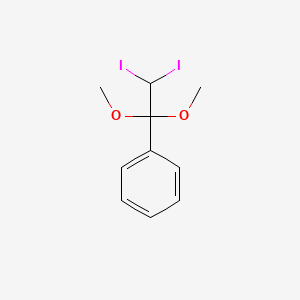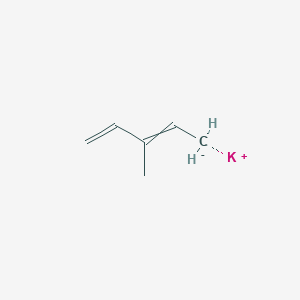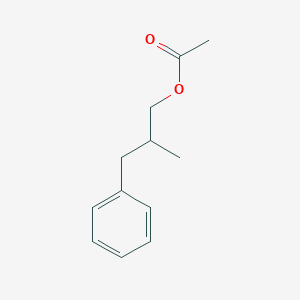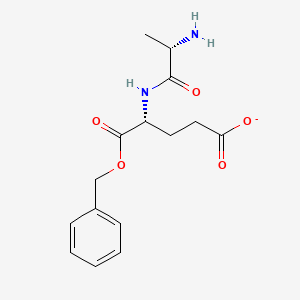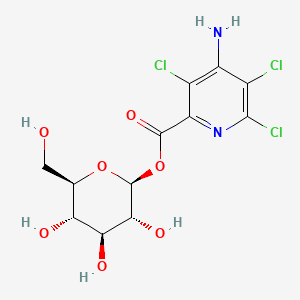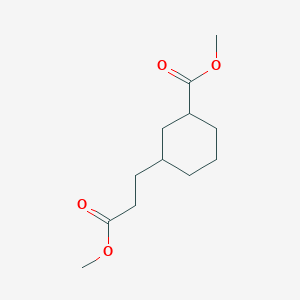
Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylate group, and a methoxy-oxopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the carboxylate group. The methoxy-oxopropyl group is then added through a series of reactions involving esterification and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as distillation and chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and carboxylate groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, or other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary based on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate: shares similarities with other cyclohexane derivatives, such as:
Uniqueness
The presence of the methoxy-oxopropyl group in this compound imparts unique chemical and physical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
78907-17-2 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-15-11(13)7-6-9-4-3-5-10(8-9)12(14)16-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
RIFJCNKHKOGTNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


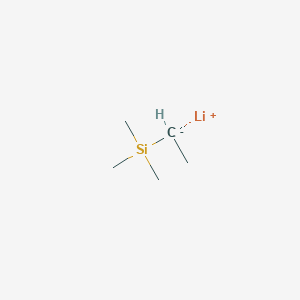
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
